molecular formula C9H6BrNO3 B2473978 Methyl 4-bromo-3-cyano-2-hydroxybenzoate CAS No. 1805525-32-9

Methyl 4-bromo-3-cyano-2-hydroxybenzoate

Cat. No. B2473978
CAS RN: 1805525-32-9
M. Wt: 256.055
InChI Key: ORJCUVYDXXUWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-bromo-3-cyano-2-hydroxybenzoate” is a chemical compound with the molecular formula C9H6BrNO3 and a molecular weight of 256.06 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrNO3/c1-14-9(13)5-2-3-7(10)6(4-11)8(5)12/h2-3,12H,1H3 . This indicates the presence of a bromine atom, a cyano group, and a hydroxy group on the benzene ring, along with a methyl ester group.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Selective Inhibitors in Medicinal Chemistry

Methyl 4-bromo-3-cyano-2-hydroxybenzoate serves as a reactant in the preparation of selective inhibitors. These inhibitors play a crucial role in drug discovery and development. By targeting specific enzymes or proteins, they modulate biological pathways, potentially leading to novel therapeutic agents .

Ullmann Reactions and Dibenzo-p-dioxin Synthesis

In unsymmetrical Ullmann reactions, this compound participates as a key intermediate. For instance, when combined with methyl 5-bromovanillate, it yields various dicarbomethoxy-dibenzo-p-dioxins. These compounds can be separated through chromatography over silica gel. Such reactions contribute to the synthesis of complex aromatic structures .

Thienopyranone Scaffold Synthesis

Researchers use methyl 4-bromo-3-cyano-2-hydroxybenzoate as a starting material for constructing thienopyranone scaffolds. By alkylating it with N-acetylmorpholine, they access these versatile heterocyclic structures. Thienopyranones exhibit diverse biological properties and are valuable in medicinal chemistry .

Thiazine Derivatives via Cyanoacetylation

The compound has been employed in the synthesis of 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide. This process involves treating 2-trifluoromethoxy cyanoacetanilide with 4-sulfanyl-2-methyl-butan-2-ol. The resulting thiazine derivatives may have interesting biological activities .

Indole Derivatives for Biomedical Applications

Indole derivatives, both natural and synthetic, have gained attention due to their diverse biological properties. Methyl 4-bromo-3-cyano-2-hydroxybenzoate can be a precursor in the synthesis of indole-containing compounds. These derivatives exhibit potential as anticancer agents, antimicrobials, and more .

Safety and Hazards

While specific safety and hazard information for this compound is not available, general precautions include avoiding dust formation, contact with skin, eyes, or clothing, and ingestion and inhalation . It should not be flushed into surface water or the sanitary sewer system .

properties

IUPAC Name

methyl 4-bromo-3-cyano-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-9(13)5-2-3-7(10)6(4-11)8(5)12/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJCUVYDXXUWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-cyano-2-hydroxybenzoate

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